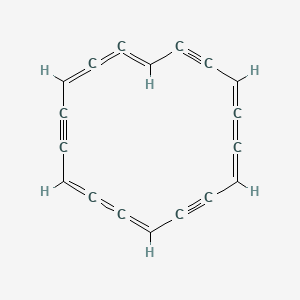
Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne is a complex organic compound characterized by its unique structure of alternating triple and single bonds. This compound is a member of the polyyne family, which consists of molecules with multiple carbon-carbon triple bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne typically involves multiple steps. One common method starts with the Eglinton reaction of di-alkyne 1,5-hexadiyne with copper(II) acetate in pyridine to form a trimer. This is followed by deprotonation and isomerization using potassium tert-butoxide in tert-butanol. The final step involves hydrogenation using Lindlar catalyst to obtain the desired product .
Industrial Production Methods
Industrial production of this compound is not well-documented due to its complex synthesis and limited demand. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogens (e.g., chlorine, bromine) and organometallic reagents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkenes or alkanes.
Scientific Research Applications
Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of polyynes and their reactivity.
Biology: Research is ongoing to explore its potential as a bioactive molecule with antimicrobial properties.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Its ability to accept and donate electrons makes it a potential candidate for use in electronic devices and sensors .
Comparison with Similar Compounds
Similar Compounds
Cyclooctadeca-1,3,5,7,9,11,13,15,17-nonayne: Another member of the polyyne family with a similar structure but different electronic properties.
Cyclooctadeca-1,3,7,9,13,15-hexaen-5,11,17-triyne: A compound with a similar backbone but different bonding patterns.
Uniqueness
Cyclooctadeca-1,2,3,7,8,9,13,14,15-nonaene-5,11,17-triyne is unique due to its specific arrangement of triple and single bonds, which imparts distinct electronic properties. This makes it particularly interesting for research in materials science and organic electronics .
Properties
CAS No. |
160952-62-5 |
|---|---|
Molecular Formula |
C18H6 |
Molecular Weight |
222.2 g/mol |
InChI |
InChI=1S/C18H6/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1/h1,6-7,12-13,18H |
InChI Key |
JWLSGXOLUGNOCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C=C=CC#CC=C=C=CC#CC=C=C=CC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


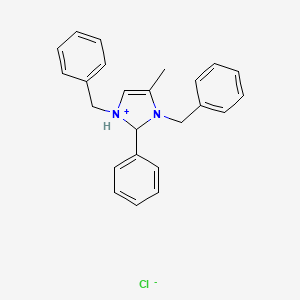
![{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14281195.png)
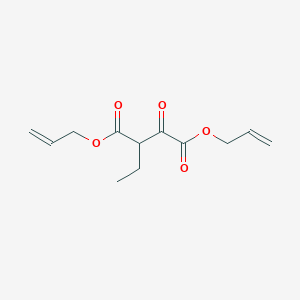
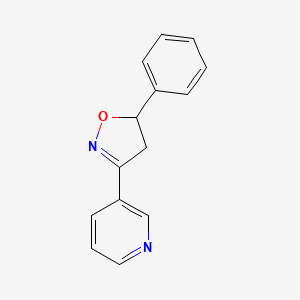
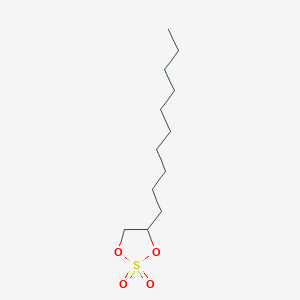
![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)
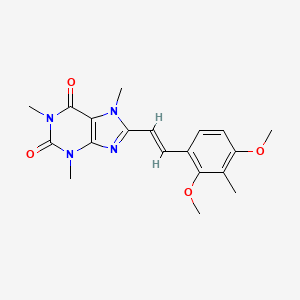
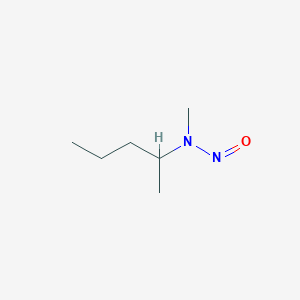
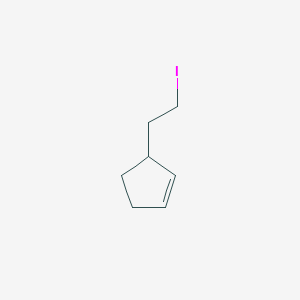
![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)
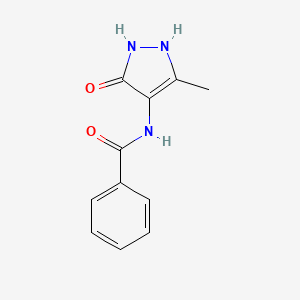
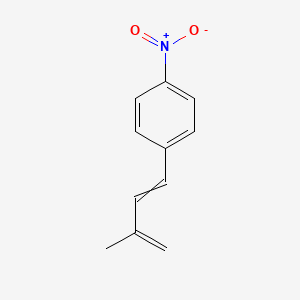
![N-[Bis(4-methylphenyl)methyl]formamide](/img/structure/B14281275.png)
![[2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate](/img/structure/B14281279.png)
